methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1171232-29-3
VCID: VC6589526
InChI: InChI=1S/C11H11N3O3S/c1-14-5-3-8(13-14)9(15)12-10-7(4-6-18-10)11(16)17-2/h3-6H,1-2H3,(H,12,15)
SMILES: CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC
Molecular Formula: C11H11N3O3S
Molecular Weight: 265.29

methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate

CAS No.: 1171232-29-3

Cat. No.: VC6589526

Molecular Formula: C11H11N3O3S

Molecular Weight: 265.29

* For research use only. Not for human or veterinary use.

methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate - 1171232-29-3

Specification

CAS No. 1171232-29-3
Molecular Formula C11H11N3O3S
Molecular Weight 265.29
IUPAC Name methyl 2-[(1-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C11H11N3O3S/c1-14-5-3-8(13-14)9(15)12-10-7(4-6-18-10)11(16)17-2/h3-6H,1-2H3,(H,12,15)
Standard InChI Key APJBKGALLNHDRI-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC

Introduction

Methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a carboxylate group and an amide linkage containing a methylated pyrazole moiety. Compounds of this nature are often investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, due to the pharmacologically relevant pyrazole and thiophene scaffolds.

Structural Features

  • Chemical Formula: C11H11N3O2SC_{11}H_{11}N_3O_2S

  • Molecular Weight: Approximately 249.29 g/mol

  • Key Functional Groups:

    • Pyrazole ring: A five-membered aromatic heterocycle containing two nitrogen atoms.

    • Thiophene ring: A sulfur-containing heterocyclic aromatic ring.

    • Amide group: Linking the pyrazole and thiophene moieties.

    • Methyl ester group: Attached to the thiophene ring.

The presence of these functional groups contributes to the compound's chemical reactivity and potential binding interactions in biological systems.

Synthesis Pathway

The synthesis of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate typically involves:

  • Starting Materials:

    • Methyl thiophene-3-carboxylate.

    • 1-Methylpyrazole-3-carbonyl chloride or similar derivatives.

  • Reaction Steps:

    • Activation of the carboxylic acid group on the pyrazole derivative (e.g., via conversion to an acid chloride).

    • Nucleophilic substitution reaction with methyl thiophene-3-carboxylate under basic conditions.

  • Purification:

    • Column chromatography or recrystallization methods are used to isolate the pure product.

This synthetic approach ensures high yields and purity, making it suitable for further biological or chemical studies.

Potential Applications

Compounds like methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate have shown promise in various fields:

  • Pharmaceutical Research:

    • Pyrazoles are known for their anti-inflammatory and anticancer properties .

    • Thiophenes contribute to antimicrobial and antiviral activities .

    • The combination of these moieties may enhance bioactivity through synergistic effects.

  • Material Science:

    • Heterocyclic compounds with sulfur (like thiophenes) are explored in organic electronics due to their conductive properties.

  • Molecular Docking Studies:

    • The compound can be screened against enzymes or receptors (e.g., COX-2 or 5-lipoxygenase) to predict its therapeutic potential .

Characterization Techniques

To confirm the structure and purity of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate, researchers employ:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments in the molecule .
Mass SpectrometryConfirms molecular weight and fragmentation patterns .
IR SpectroscopyDetects functional groups (amide, ester, etc.) through characteristic peaks .
X-ray CrystallographyDetermines precise molecular geometry and bond lengths .

Comparative Data Table

PropertyMethyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylateRelated Compounds (e.g., Methyl 3-{[(5-methylpyrazol)]}thiophenecarboxylates)
Molecular Weight~249.29 g/mol~341.4 g/mol
Biological ActivityPredicted anti-inflammatory, antimicrobialAntioxidant, anticancer
Key Functional GroupsPyrazole, thiophene, amide, esterPyrazole, phenyl, ester
Synthesis ComplexityModerateModerate

Research Directions

Future studies on methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate could focus on:

  • Biological Evaluation:

    • Screening for antibacterial or antifungal activity.

    • In vitro cytotoxicity assays against cancer cell lines.

  • Structure Optimization:

    • Modifying substituents on the pyrazole or thiophene rings to enhance activity.

  • Computational Studies:

    • Molecular docking to predict binding affinity with target proteins.

This detailed overview highlights the significance of methyl 2-(1-methyl-1H-pyrazole-3-amido)thiophene-3-carboxylate in both chemical research and potential therapeutic applications while providing insights into its structure, synthesis, and future prospects.

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